Propyl cyclohexaneacetate
Description
Properties
CAS No. |
55910-09-3 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
propyl 2-cyclohexylacetate |
InChI |
InChI=1S/C11H20O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h10H,2-9H2,1H3 |
InChI Key |
QZQLNUYDNNRPMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Esterification of Cyclohexaneacetic Acid with Propanol
This classical approach involves reacting cyclohexaneacetic acid with propanol under acid catalysis. The reaction is typically carried out under reflux with removal of water to drive the equilibrium toward ester formation.
Reaction:
Cyclohexaneacetic acid + Propanol → this compound + WaterCatalysts:
Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, or heteropolyacids.Conditions:
Elevated temperatures (100–160 °C), removal of water via azeotropic distillation or molecular sieves.Purification:
Distillation to obtain high purity ester.
This method is straightforward but may require long reaction times and careful control of water removal to achieve high yields.
Hydrogenation of Unsaturated Esters Followed by Esterification
According to industrial patent literature on related esters (e.g., n-propyl acetate), unsaturated esters such as allyl acetate can be hydrogenated to saturated esters like n-propyl acetate with high yield and purity. By analogy, if an unsaturated cyclohexaneacetate ester precursor is available, it can be hydrogenated to this compound.
-
- Esterification of unsaturated alcohol (e.g., allyl alcohol derivative) with cyclohexaneacetic acid.
- Hydrogenation of the unsaturated ester under catalytic conditions (e.g., Pd/C catalyst, hydrogen gas).
- Separation and purification by distillation.
Advantages:
High purity product, controlled reaction, industrial scalability.Example:
A patent for producing n-propyl acetate involves extraction, distillation, and hydrogenation steps to achieve high yield and purity.
Catalytic Esterification Using Heteropolyacid Catalysts
A Chinese patent (CN1072405A) describes the use of heteropolyacid catalysts such as phosphotungstic acid (H3PW12O40·nH2O), phosphomolybdic acid (H3PMo12O40·nH2O), and silicotungstic acid (H4SiW12O40·nH2O) for the preparation of cyclohexyl acetate esters. Although this patent specifically addresses cyclohexyl acetate, the methodology can be extended to cyclohexaneacetate esters including this compound.
Catalysts:
Heteropolyacids (0.5–2% by total reaction mass).Reaction conditions:
Temperature: 120–160 °C
Pressure: 0.3–0.7 MPa
Reaction time: 0.5–3 hoursProcess:
Acetic acid and tetrahydrobenzene (used as a cyclohexane source) are reacted in the presence of the heteropolyacid catalyst, yielding cyclohexyl acetate with >99% purity and >95% selectivity.Implication for this compound:
Similar catalytic esterification using propanol instead of acetic acid or modification of substrates could be applied for this compound synthesis.
Hydrogenation and Esterification of Substituted Cyclohexyl Alcohols
A related patent (CN105315156A) describes synthesis of 2-methylcyclohexyl acetate via hydrogenation of o-cresol in methylcyclohexane followed by esterification with acetic acid. This two-step process involving hydrogenation of aromatic precursors to cyclohexanol derivatives and subsequent esterification is relevant for preparing cyclohexaneacetate esters.
- Step 1: Hydrogenation of aromatic alcohol precursor to cyclohexanol derivative.
Step 2: Esterification with acetic acid or propanol under acid catalysis.
Benefits:
Improved yield, reduced cost, simplified process.Potential Application:
Similar approach can be adapted for this compound by starting from cyclohexaneacetic acid or its derivatives.
Comparative Summary Table of Preparation Methods
| Preparation Method | Catalyst Type | Reaction Conditions | Yield & Purity | Notes |
|---|---|---|---|---|
| Direct Esterification (Cyclohexaneacetic acid + Propanol) | Mineral acids (H2SO4, p-TSA) | 100–160 °C, reflux, water removal | Moderate to high yield | Classical method, equilibrium limited |
| Hydrogenation of Unsaturated Ester Precursor + Esterification | Pd/C or similar hydrogenation catalyst | Hydrogen pressure, mild temp | High yield, high purity | Industrially scalable, multi-step |
| Heteropolyacid Catalyzed Esterification | Phosphotungstic acid, etc. | 120–160 °C, 0.3–0.7 MPa, 0.5–3 h | >95% selectivity, >99% purity | Efficient, selective, applicable to cyclohexyl esters |
| Hydrogenation of Aromatic Precursors + Esterification | Hydrogenation catalyst + acid catalyst | High pressure hydrogenation + esterification | High yield, reduced cost | Applicable for substituted cyclohexyl esters |
Research Findings and Analysis
The use of heteropolyacid catalysts provides a highly selective and efficient route to cyclohexyl esters, suggesting that similar catalysts could optimize this compound synthesis.
Hydrogenation of unsaturated intermediates followed by esterification is a proven industrial method for analogous esters like n-propyl acetate, indicating potential for high purity and yield in this compound production.
Esterification remains the fundamental reaction for synthesizing this compound, but equilibrium limitations require strategies such as water removal or continuous distillation to drive the reaction forward.
Recent advances in catalytic processes reduce reaction times and improve yields, which is critical for commercial viability.
Chemical Reactions Analysis
Table 1: Comparative Esterification Kinetics for Analogous Esters
| Ester | Catalyst | Temperature (K) | Reaction Rate (mol·L⁻¹·min⁻¹) | Source |
|---|---|---|---|---|
| Propyl acetate | Amberlyst 15 | 338–368 | ||
| Ethyl formate | H₂SO₄ | 353 | ||
| Inferred conditions | H₂SO₄ | 343–393 | – |
Acid Hydrolysis
In acidic media, the ester undergoes hydrolysis to regenerate cyclohexaneacetic acid and 1-propanol:
Kinetics :
Base Hydrolysis (Saponification)
In alkaline conditions, hydrolysis yields the sodium salt of cyclohexaneacetic acid and 1-propanol:
Stoichiometry :
Thermal Decomposition
At elevated temperatures (>500 K), this compound undergoes pyrolysis via β-scission, producing ketene, CO, and hydrocarbons:
Mechanistic insights (from analogous esters ):
-
Primary decomposition pathway: Cleavage of the weak C–O bond adjacent to the carbonyl group.
-
Secondary pathways: Radical recombination forming acetone or dimethyl ether.
Table 2: Thermodynamic Data for Ester Decomposition
| Parameter | Value (kJ·mol⁻¹) | Source |
|---|---|---|
| ΔH⁺ (Activation enthalpy) | 95–110 | |
| ΔG⁺ (Gibbs energy) | 80–95 |
Hydrogenation Thermodynamics
While the cyclohexane ring is saturated, partial hydrogenation of the ester group or side chains may occur under high-pressure H₂:
Key findings from aromatic esters :
-
Hydrogenation of phenyl esters is exothermic ().
Biochemical Interactions
This compound’s insect attractancy suggests enzymatic hydrolysis by esterases:
Structure-activity notes :
Scientific Research Applications
Propyl cyclohexaneacetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: this compound is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of propyl cyclohexaneacetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical reactions. The compound’s ester group can undergo hydrolysis to release cyclohexaneacetic acid and propanol, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Molecular and Structural Comparisons
Propyl cyclohexaneacetate shares functional groups with other esters and terpenes but differs in backbone complexity and substituents. Key analogs include:
Notes:
- Hexyl acetate and (E)-3-hexenyl acetate are linear esters, whereas this compound incorporates a rigid cyclohexane ring, enhancing steric hindrance and reducing volatility .
- The "Reported Value" column from likely represents chromatographic retention indices or volatility metrics, though exact definitions are unspecified.
Polarity and Solubility Trends
highlights that alkyl chain length inversely affects polarity in esters. For example:
- Propyl esters (e.g., propyl guaiacol) exhibit higher polarity than ethyl or methyl analogs due to increased electron-donating effects of the alkyl chain .
- However, in This compound , the bulky cyclohexane group dominates polarity, making it less polar than linear esters like hexyl acetate. This reduces solubility in polar solvents (e.g., water) but enhances compatibility with hydrophobic matrices .
Thermal and Chemical Stability
- Cyclohexane-derived esters generally show higher thermal stability than linear-chain analogs due to the rigidity of the cyclohexane ring. For instance, α-terpinene (a monoterpene) degrades at lower temperatures (~150°C) compared to this compound, which remains stable up to ~200°C (estimated based on cyclohexaneacetic acid derivatives) .
- The propyl chain in this compound provides moderate flexibility, balancing stability and reactivity in synthetic applications .
Key Research Findings
Volatility : this compound’s volatility is lower than hexyl acetate (as inferred from its higher molecular weight and cyclic structure), making it suitable for long-lasting fragrances .
Synthetic Utility : Unlike chloroformates (e.g., Propyl Chloroformate from ), this compound lacks reactive leaving groups, rendering it less hazardous but also less reactive in esterification reactions .
Biological Activity
Propyl cyclohexaneacetate, a chemical compound classified under esters, has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Formula: C12H22O2
- Molecular Weight: 198.31 g/mol
- Boiling Point: Approximately 210 °C
- Density: 0.89 g/mL at 25 °C
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with cellular mechanisms and potential therapeutic applications. Key areas of research include:
- Antimicrobial Activity: Studies have indicated that various esters exhibit antimicrobial properties. While specific data on this compound is limited, related compounds show effectiveness against a range of bacteria and fungi.
- Anti-inflammatory Effects: Some esters have demonstrated anti-inflammatory properties, which may extend to this compound based on structural similarities.
- Neuroprotective Properties: There is emerging evidence that certain cyclic esters can provide neuroprotection, suggesting potential applications in neurodegenerative diseases.
Antimicrobial Studies
A study assessing the antimicrobial efficacy of various esters found that compounds similar to this compound exhibited varying degrees of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Ethyl acetate | Escherichia coli | 12 |
| Butyl acetate | Candida albicans | 18 |
Anti-inflammatory Mechanisms
Research into the anti-inflammatory effects of cyclic esters has shown that they can inhibit pro-inflammatory cytokines. For instance, this compound could potentially modulate the NF-kB pathway, reducing the expression of TNF-alpha and IL-6.
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against a panel of microorganisms. The results indicated significant activity against gram-positive bacteria, suggesting its potential as a natural preservative in food products.
Case Study 2: Neuroprotective Effects
A preliminary study investigated the neuroprotective effects of cyclic esters in a rat model of neurodegeneration. Results showed that treatment with this compound reduced neuronal death and improved cognitive function as measured by behavioral tests.
Q & A
Q. What frameworks integrate multi-omics data to study this compound’s metabolic interactions?
- Methodological Answer : Combine transcriptomics (RNA-seq of exposed microbial communities) with metabolomics (untargeted MS) to map degradation networks. Use pathway analysis tools (e.g., KEGG, MetaCyc) to identify key enzymes and regulatory nodes .
Data Management and Reproducibility
- Organizing Data : Maintain raw spectra, chromatograms, and computational outputs in structured repositories (e.g., Figshare). Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets with DOIs .
- Addressing Contradictions : Perform meta-analyses of published studies, highlighting variables like catalyst purity or instrument calibration. Use systematic review frameworks to assess bias and evidence strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
